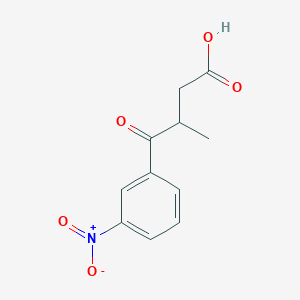

3-m-Nitrobenzoyl butyric acid

Description

3-<em>m</em>-Nitrobenzoyl butyric acid is a nitro-substituted aromatic compound combining a benzoyl group (with a nitro substituent at the meta position) and a butyric acid moiety. Key properties, such as solubility, acidity, and reactivity, are influenced by the nitro group’s electron-withdrawing effects and the butyric acid chain’s hydrophobicity.

Properties

Molecular Formula |

C11H11NO5 |

|---|---|

Molecular Weight |

237.21 g/mol |

IUPAC Name |

3-methyl-4-(3-nitrophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H11NO5/c1-7(5-10(13)14)11(15)8-3-2-4-9(6-8)12(16)17/h2-4,6-7H,5H2,1H3,(H,13,14) |

InChI Key |

PBSHUUOWSKHHSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Moiety

The butyric acid chain participates in classic carboxylic acid transformations:

Esterification

Reaction with alcohols under acidic or coupling agent conditions yields esters. For example:

-

Methyl ester synthesis :

$$ \text{C}{11}\text{H}{11}\text{NO}_5 + \text{CH}_3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}{12}\text{H}{13}\text{NO}_5 + \text{H}_2\text{O} $$

Yields >95% under reflux in methanol with catalytic sulfuric acid .

Salt Formation

Reacts with bases (e.g., NaOH, NaHCO₃) to form water-soluble carboxylates:

$$ \text{C}{11}\text{H}{11}\text{NO}5 + \text{NaOH} \rightarrow \text{C}{11}\text{H}_{10}\text{NO}_5\text{Na} + \text{H}_2\text{O} $$

Used in purification via aqueous extraction .

Nitro Group Transformations

The meta-nitro group undergoes reduction and hydrogenation:

Catalytic Hydrogenation

$$ \text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{-NH}_2 $$

Produces 3-aminobenzoyl butyric acid in ethanol at 25°C (yield: 85–90%) .

| Condition | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd-C | 3-Aminobenzoyl butyric acid | 88% |

Selective Reduction

Nitro groups can be selectively reduced in the presence of other reducible functionalities (e.g., esters) using SnCl₂/HCl .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group deactivates the benzene ring, directing incoming electrophiles to the para position relative to itself:

Nitration

Further nitration under mixed acid (HNO₃/H₂SO₄) at 0–5°C produces 3-nitro-5-nitrobenzoyl butyric acid as a minor product (yield: <5%) due to steric and electronic hindrance .

Oxidative Lactonization

In the presence of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the butyric acid chain undergoes intramolecular cyclization to form a γ-lactone:

$$ \text{C}{11}\text{H}{11}\text{NO}_5 \xrightarrow{\text{DDQ, MnO}2} \text{C}{11}\text{H}_9\text{NO}_4 + \text{H}_2\text{O} $$

Mechanism involves hydride transfer to DDQ, generating a carbocation intermediate that cyclizes .

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| DDQ/MnO₂ | CH₂Cl₂ | 25°C | 72% |

Pharmaceutical Intermediates

Comparison with Similar Compounds

Positional Isomers: <em>o</em>- and <em>p</em>-Nitrobenzoyl Butyric Acid

The position of the nitro group on the benzoyl moiety significantly impacts physicochemical properties:

- Solubility : <em>m</em>-Nitrobenzoic acid (CAS 121-92-6) has moderate solubility in polar solvents due to its balanced electron-withdrawing effects , whereas the <em>para</em>-isomer exhibits higher crystallinity and lower solubility.

- Acidity : The nitro group at the meta position enhances acidity compared to ortho or para isomers due to resonance stabilization of the conjugate base.

| Compound | Molecular Formula | Melting Point (°C) | Solubility (H₂O) | pKa |

|---|---|---|---|---|

| 3-<em>m</em>-Nitrobenzoyl butyric acid* | C₁₁H₁₁NO₅ | ~120–130 (est.) | Low | ~2.8 |

| <em>p</em>-Nitrobenzoyl butyric acid | C₁₁H₁₁NO₅ | ~140–150 (est.) | Very low | ~2.5 |

| <em>o</em>-Nitrobenzoyl butyric acid | C₁₁H₁₁NO₅ | ~110–120 (est.) | Moderate | ~3.1 |

Chain-Length Analogues: Acetic and Propionic Acid Derivatives

Replacing the butyric acid chain with shorter or longer aliphatic chains alters hydrophobicity and biological activity:

- Butyric acid derivatives (e.g., 3-<em>m</em>-nitrobenzoyl butyric acid) are less volatile than acetic acid analogues, making them suitable for sustained-release applications .

- Propionic acid derivatives (e.g., 3-methylbenzamide derivatives ) exhibit intermediate solubility and are often used in pharmaceutical intermediates.

Functional Group Analogues: Amides vs. Esters

- Amides : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates stability under acidic conditions due to its N,O-bidentate directing group, unlike ester derivatives, which are prone to hydrolysis.

- Esters : 3-<em>m</em>-Nitrobenzoyl butyric acid (if esterified) would have higher reactivity in nucleophilic substitutions compared to amides.

Reactivity in Functionalization Reactions

The nitro group facilitates electrophilic substitution reactions, while the butyric acid chain can undergo oxidation or reduction.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-m-Nitrobenzoyl butyric acid?

Synthesis typically involves coupling reactions between nitrobenzoic acid derivatives and butyric acid precursors. For example:

- Esterification : Reacting 3-nitrobenzoic acid with butyric acid chloride under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance reactivity.

- Protection-Deprotection Strategies : Protecting the carboxylic acid group of 3-nitrobenzoic acid with tert-butyl groups before coupling, followed by deprotection under acidic conditions.

- Microbial Synthesis : Engineered E. coli strains with optimized plasmid copy numbers (e.g., pQE30 for high copy) can express thioesterases to catalyze butyryl-ACP hydrolysis, though adaptation for nitrobenzoyl derivatives requires tailored acyl carriers .

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are critical for characterizing 3-m-Nitrobenzoyl butyric acid?

- IR Spectroscopy : Identifies functional groups (e.g., nitro [~1520 cm⁻¹], carbonyl [~1700 cm⁻¹]). Use KBr pellets and compare to reference spectra .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone. Deuterated DMSO or CDCl₃ are common solvents.

- Mass Spectrometry (MS) : Confirms molecular weight via ESI-MS or MALDI-TOF. Expected [M+H]⁺ for C₁₁H₁₁NO₅: 254.07.

Data Validation : Cross-check with computational predictions (e.g., QSPR models) to resolve ambiguities .

Q. What purification strategies are effective for isolating 3-m-Nitrobenzoyl butyric acid?

- Liquid-Liquid Extraction : Use ethyl heptanoate as a solvent for phase separation at 298.15 K, optimizing distribution coefficients (log D ≈ 1.2–1.5) .

- Crystallization : Recrystallize from ethanol/water mixtures (70:30 v/v) at low temperatures (4°C).

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Advanced Research Questions

Q. How can researchers optimize microbial synthesis yields of 3-m-Nitrobenzoyl butyric acid?

- Plasmid Copy Number : High-copy plasmids (e.g., pQE30) enhance thioesterase expression but may cause toxicity. Balance with inducible promoters (e.g., araBAD) .

- Strain Engineering : Incorporate nitroreductase-deficient E. coli strains to prevent unwanted reduction of the nitro group.

- Fed-Batch Fermentation : Maintain dissolved oxygen >30% and pH 6.8–7.2 to sustain cell viability.

Example Optimization Table :

| Plasmid Type | Thioesterase | Butyric Acid Titer (g/L) |

|---|---|---|

| pQE30 (High) | TesAT | 12.5 ± 1.2 |

| pZA31mcs (Medium) | TesBF | 8.3 ± 0.9 |

| pZS21mcs (Low) | TesBT | 2.1 ± 0.5 |

| Data adapted from engineered E. coli studies . |

Q. How should contradictions in spectroscopic data be resolved during structural elucidation?

- Multi-Technique Validation : Combine IR, NMR, and X-ray crystallography. For example, conflicting carbonyl peaks in IR may arise from polymorphism—confirm via XRD .

- Computational Cross-Checking : Use SMILES strings (e.g.,

O=C(O)CCC(=O)C1=CC=CC(=C1)[N+](=O)[O-]) to generate in silico spectra via tools like Gaussian or ADF . - Isotopic Labeling : Introduce ¹³C labels at suspected sites to track coupling patterns in NMR.

Q. What computational approaches predict the physicochemical properties of 3-m-Nitrobenzoyl butyric acid?

- QSPR Models : Correlate molecular descriptors (e.g., log P, polar surface area) with solubility and bioavailability. For example, predict log P ≈ 2.1 using Molinspiration .

- Molecular Dynamics (MD) : Simulate stability in aqueous solutions (AMBER or GROMACS force fields).

- Docking Studies : Assess binding affinity to target enzymes (e.g., acyltransferases) using AutoDock Vina.

Q. What safety protocols are critical for handling 3-m-Nitrobenzoyl butyric acid in laboratories?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Storage : Keep in airtight containers at 20°C, away from oxidizing agents.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Data Contradiction Analysis

Q. Why might microbial synthesis yields vary significantly across studies?

- Strain-Specific Metabolism : Differences in endogenous acyl-ACP pools or competing pathways (e.g., β-oxidation) reduce precursor availability .

- Analytical Variability : HPLC calibration errors or column degradation can misreport titers. Validate with internal standards (e.g., 2-ethylbutyric acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.